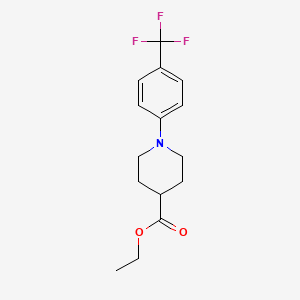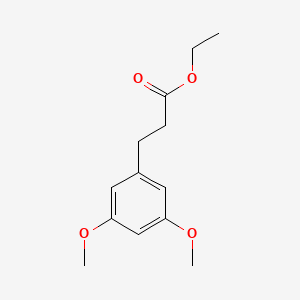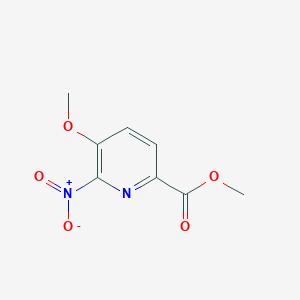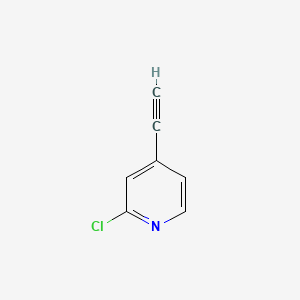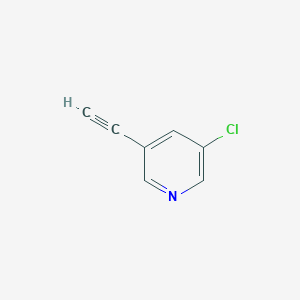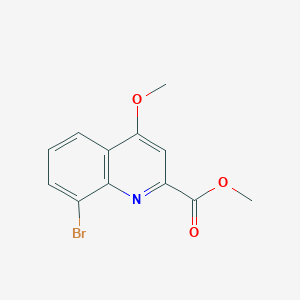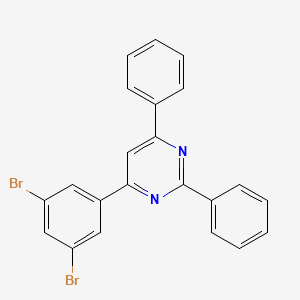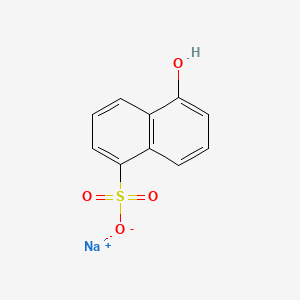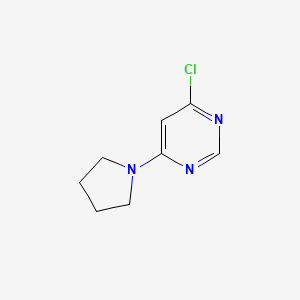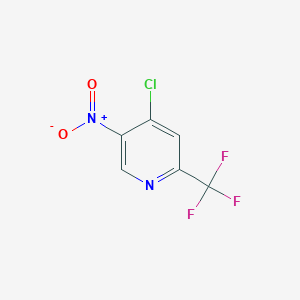
4-クロロ-5-ニトロ-2-(トリフルオロメチル)ピリジン
概要
説明
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 438554-45-1 . It has a molecular weight of 226.54 . The compound is in liquid form at ambient temperature .
Synthesis Analysis
The synthesis of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is a liquid at ambient temperature . It has a molecular weight of 226.54 . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
部位完全官能基化のためのモデル基質
4-クロロ-5-ニトロ-2-(トリフルオロメチル)ピリジンなどのクロロ(トリフルオロメチル)ピリジン誘導体は、部位完全官能基化のための化学研究におけるモデル基質としてよく使用されます。 このプロセスにより、分子の選択的修飾が可能になり、医薬品や農薬の開発に不可欠です .
作物保護製品の合成
これらの誘導体は、作物保護製品の合成における重要な中間体でもあります。 たとえば、関連する化合物である2,3-ジクロロ-5-(トリフルオロメチル)ピリジン(2,3,5-DCTF)は、さまざまな農薬や除草剤を作成するために非常に需要があります .
医薬品合成
トリフルオロメチル基は、生物活性と代謝安定性を高める能力があるため、医薬品化合物に一般的な部分です。 上海医薬品工業研究所が開発した抗がん剤ペキシダルトニブの合成法は、同様のブロモ-N-(4-メトキシベンジル)ピリジン誘導体から始まり、4-クロロ-5-ニトロ-2-(トリフルオロメチル)ピリジンを前駆体または中間体として使用できる可能性のある重要な反応が含まれています .
除草剤開発
TFMP誘導体を組み込んだ最初の除草剤は、1982年に開発されたフルアジフォップ-ブチルです。これは、多年草雑草の有効な生育阻害剤です。 4-クロロ-5-ニトロ-2-(トリフルオロメチル)ピリジンは、同様の除草剤化合物の合成におけるフッ素化ビルディングブロックとして役立ちます .
作用機序
Safety and Hazards
“4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
The demand for “4-Chloro-5-nitro-2-(trifluoromethyl)pyridine” derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of these compounds will be discovered in the future . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
生化学分析
Biochemical Properties
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of enzyme activity and function .
Cellular Effects
The effects of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby altering the downstream effects. It has been observed to affect the expression of genes involved in detoxification processes, which can lead to changes in cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the inhibition of harmful enzymes or the modulation of specific signaling pathways. At high doses, it can become toxic, leading to adverse effects such as organ damage, oxidative stress, and even mortality. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological responses .
Metabolic Pathways
4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction with cofactors such as NADPH is essential for the enzymatic activity involved in its metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues can influence its biological activity and toxicity. For example, its accumulation in the liver can lead to hepatotoxicity .
Subcellular Localization
The subcellular localization of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its precise mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
4-chloro-5-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVLYVRVIUJULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625278 | |
| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438554-45-1 | |
| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

